Product packaging for 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene(Cat. No.:CAS No. 69919-95-5)

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene

Cat. No.: B12435095
CAS No.: 69919-95-5
M. Wt: 229.11 g/mol
InChI Key: VVAYOBBFLGTRFO-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzene (B151609) Chemistry

Substituted benzenes are a cornerstone of organic chemistry, representing aromatic compounds where one or more hydrogen atoms on the benzene ring have been replaced by other atoms or groups. fiveable.me This substitution is pivotal as it alters the electron density and, consequently, the chemical reactivity of the aromatic ring. vedantu.com Substituents can be broadly classified as either activating or deactivating. Activating groups increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution (EAS), while deactivating groups withdraw electron density, slowing down these reactions. vedantu.comlibretexts.org

Furthermore, substituents exert a directing effect, influencing the position (ortho, meta, or para) at which subsequent substitutions occur. pressbooks.pub 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is a trisubstituted benzene, featuring three distinct functional groups. The properties and reactivity of such molecules are determined by the combined electronic and steric effects of all substituents. fiveable.melibretexts.org Understanding the interplay of these groups is crucial for predicting the compound's behavior in chemical reactions and for designing synthetic pathways. libretexts.org

Significance of Bromoethyl, Methoxy (B1213986), and Methyl Functionalities in Organic Synthesis

The synthetic utility of this compound stems directly from the distinct chemical properties of its three functional groups: the bromoethyl, methoxy, and methyl moieties.

Bromoethyl Group : The primary alkyl bromide functionality, -(CH₂)₂Br, is a highly versatile reactive handle. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. bloomtechz.combloomtechz.com This allows for the introduction of a wide array of other functional groups, such as amines, alkoxides, and thiolates. bloomtechz.combloomtechz.com The bromoethyl group also facilitates elimination reactions to form a vinyl group and can be used to generate organometallic reagents, like Grignard reagents, which are powerful tools for forming new carbon-carbon bonds. bloomtechz.com Its role as a building block is critical in the synthesis of pharmaceuticals and other specialty chemicals. chemicalbook.com

Methoxy Group : The methoxy group (-OCH₃) is a strong activating group in electrophilic aromatic substitution. libretexts.org The oxygen atom's lone pairs of electrons can delocalize into the benzene ring through resonance, increasing the electron density, particularly at the ortho and para positions. vaia.comstackexchange.com This makes the ring significantly more reactive towards electrophiles than benzene itself and directs incoming substituents to the positions ortho and para to the methoxy group. libretexts.orglibretexts.org This activating and directing effect is a fundamental tool in controlling the regiochemistry of aromatic substitutions. Methoxy groups are also prevalent in a vast number of natural products and pharmacologically active molecules. wikipedia.org

Methyl Group : The methyl group (-CH₃) is a weakly activating group. It donates electron density to the benzene ring through an inductive effect and hyperconjugation. libretexts.org Like the methoxy group, it is also an ortho-, para- director. libretexts.org In a trisubstituted benzene like the title compound, the directing effects of the methoxy and methyl groups are cooperative, reinforcing the activation of specific positions on the ring for further electrophilic substitution.

Research Trajectories and Unanswered Questions

While this compound is commercially available and possesses a structure ripe for synthetic manipulation, it appears more frequently as a building block or intermediate rather than the subject of extensive, dedicated research studies. Its primary role in academic research is as a precursor for the synthesis of more complex target molecules.

Identified Research Applications: The compound serves as a key starting material due to the reactivity of the bromoethyl group. This allows for the elongation of the side chain or the introduction of new functionalities through substitution reactions. The substituted aromatic core, with its specific methoxy and methyl arrangement, can be incorporated into larger molecular frameworks designed for applications in medicinal chemistry, materials science, or agrochemicals.

Unanswered Questions and Future Directions: The lack of extensive literature focusing directly on the compound itself suggests several avenues for future investigation:

Novel Synthetic Applications: What new classes of complex molecules, such as novel pharmaceutical scaffolds or organic electronic materials, can be efficiently synthesized using this compound as a key intermediate?

Exploration of Biological Activity: Does the compound itself or its simple derivatives possess any un-investigated biological or pharmacological activity? The combination of a substituted aromatic ring and a reactive alkyl halide is a common feature in bioactive molecules.

Optimization of Synthesis: While the compound is available, research into more efficient, cost-effective, and environmentally benign methods for its synthesis on a large scale could be valuable for its broader application in industrial chemistry.

In essence, the primary research trajectory for this compound is its continued and expanded use as a versatile intermediate. The "unanswered questions" pertain less to the fundamental properties of the molecule itself and more to the untapped potential of its application in creating novel and functional chemical entities.

Compound Data

Interactive Table: Chemical Identifiers for 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene

Identifier Value
IUPAC Name 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene
CAS Number 30888-96-1 bldpharm.com
Molecular Formula C₁₀H₁₃BrO

| Molecular Weight | 229.11 g/mol |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B12435095 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene CAS No. 69919-95-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69919-95-5

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

4-(2-bromoethyl)-1-methoxy-2-methylbenzene

InChI

InChI=1S/C10H13BrO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6H2,1-2H3

InChI Key

VVAYOBBFLGTRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCBr)OC

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromoethyl 1 Methoxy 2 Methylbenzene

Retrosynthetic Analysis of the 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgslideshare.net The analysis for this compound identifies the bromoethyl group as a key functional handle for disconnection.

A primary disconnection can be made at the C-Br bond, a transformation known as a Functional Group Interconversion (FGI). This leads to the precursor alcohol, 2-(4-methoxy-3-methylphenyl)ethanol . This precursor is advantageous as the conversion of a primary alcohol to a primary alkyl bromide is a well-established and high-yielding transformation. ias.ac.in

Further disconnection of 2-(4-methoxy-3-methylphenyl)ethanol can be envisioned by breaking the C-C bond of the ethyl side chain. This points towards a two-carbon electrophile and a substituted benzene (B151609) nucleophile. A logical approach is to consider the ethyl group as being derived from a two-carbon acyl group, which can be introduced onto the aromatic ring via a Friedel-Crafts acylation reaction. This retrosynthetic step leads to 2-bromo-1-(4-methoxy-3-methylphenyl)ethan-1-one , which can be reduced to the target precursor. However, a more common and often more efficient route involves the reduction of a ketone to a methylene (B1212753) group. Therefore, a more strategic disconnection involves a two-step process: reduction of a ketone followed by the introduction of the acyl group. This leads back to a ketone intermediate, 1-(4-methoxy-3-methylphenyl)ethan-1-one , and ultimately to the starting aromatic core, 2-methylanisole (B146520) . This starting material is commercially available and possesses the required methoxy (B1213986) and methyl substituents in the correct relative positions.

This retrosynthetic strategy is outlined below:

Retrosynthetic Pathway

Target MoleculePrecursor 1Precursor 2Starting Material
This compound2-(4-methoxy-3-methylphenyl)ethanol1-(4-methoxy-3-methylphenyl)ethan-1-one2-Methylanisole

Forward Synthesis Pathways to this compound

Based on the retrosynthetic analysis, a multi-step forward synthesis can be proposed. The key steps involve the introduction of a two-carbon side chain onto the aromatic ring, its subsequent modification, and finally, the introduction of the bromine atom.

Strategies Involving Bromination of Phenylethyl Ethers

The final step in the proposed synthesis is the conversion of the primary alcohol, 2-(4-methoxy-3-methylphenyl)ethanol , to the target bromoalkane. This transformation is crucial and can be achieved through several reliable methods that involve the bromination of the phenylethyl ether precursor.

One of the most common and effective reagents for this conversion is phosphorus tribromide (PBr₃). masterorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com This reagent reacts with primary alcohols under relatively mild conditions to afford the corresponding alkyl bromide with high yields. The reaction typically proceeds via an SN2 mechanism, which is efficient for primary alcohols. masterorganicchemistry.com

Another widely used method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). commonorganicchemistry.comcommonorganicchemistry.comtcichemicals.com This reaction also proceeds under mild conditions and is known for its high efficiency in converting primary alcohols to alkyl bromides. tcichemicals.com

ReagentTypical SolventTemperatureYield
PBr₃Diethyl ether, THF0 °C to room temp.High
CBr₄ / PPh₃Dichloromethane, Acetonitrile0 °C to room temp.High

Routes Utilizing Aromatic Electrophilic Substitution Precursors

The core of the synthesis lies in the construction of the substituted phenylethyl scaffold. A robust and well-established method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation. byjus.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com In this proposed synthesis, 2-methylanisole serves as the starting aromatic compound. The methoxy and methyl groups are both ortho-, para-directing and activating, meaning the incoming electrophile will be directed to the positions ortho and para to these substituents. Given the steric hindrance from the methyl group, the acylation is expected to occur predominantly at the para position relative to the methoxy group.

The Friedel-Crafts acylation would be carried out using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would yield the ketone intermediate, 1-(4-methoxy-3-methylphenyl)ethan-1-one .

Following the acylation, the ketone carbonyl group needs to be reduced to a methylene group (CH₂) to form the ethyl side chain. Two classical methods are highly effective for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method employs a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.orgorgoreview.comchem-station.comlibretexts.orgchemistryviews.org It is particularly effective for the reduction of aryl ketones. wikipedia.orgorgoreview.comlibretexts.org

Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). orgoreview.comwikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com

The choice between these two methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic (Clemmensen) or basic (Wolff-Kishner) conditions. orgoreview.commasterorganicchemistry.com In this specific synthesis, either method is likely to be effective as the methoxy and methyl groups are stable under both conditions.

Convergent and Divergent Synthetic Approaches

The described synthetic pathway is a linear, or sequential, approach. For a molecule of this complexity, a linear synthesis is generally the most straightforward.

A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is not immediately apparent or necessarily more efficient for this particular target. The core aromatic ring with its methoxy and methyl substituents is best treated as a single starting unit.

A divergent approach could be envisioned from the intermediate 2-(4-methoxy-3-methylphenyl)ethanol . This alcohol could serve as a common precursor for the synthesis of other derivatives by replacing the hydroxyl group with different functionalities, not just bromine. For instance, it could be converted to the corresponding chloride, iodide, tosylate, or other functional groups, allowing for the creation of a library of related compounds from a central intermediate.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Catalyst Selection and Ligand Design for Synthesis

The key catalytic step in the proposed synthesis is the Friedel-Crafts acylation. While aluminum chloride is a traditional and effective catalyst, its use can sometimes lead to side reactions or require stoichiometric amounts. wikipedia.org Research into more environmentally friendly and efficient catalysts has led to the exploration of various solid acid catalysts. acs.orgacs.orgresearchgate.net

For the acylation of activated aromatic compounds like 2-methylanisole, milder Lewis acids or solid acid catalysts can be employed to improve selectivity and ease of workup.

Potential Catalysts for Friedel-Crafts Acylation

Catalyst TypeExamplesAdvantages
Traditional Lewis AcidsAlCl₃, FeCl₃, ZnCl₂High reactivity, well-established.
Solid Acid CatalystsZeolites (e.g., HBEA, HZSM-5), Metal OxidesReusability, reduced waste, potentially higher selectivity. acs.orgacs.org
Brønsted AcidsH₂SO₄, HFCan be effective for activated systems.

The selection of the catalyst can influence the regioselectivity of the acylation, although for 2-methylanisole, the electronic and steric factors strongly favor acylation at the 4-position. Optimization would involve screening different catalysts and reaction conditions (temperature, solvent) to maximize the yield of the desired isomer.

Solvent Effects and Temperature Control in Reaction Systems

In the synthesis of complex organic molecules such as this compound, the choice of solvent and precise temperature control are paramount for ensuring reaction stability, selectivity, and yield. While specific literature on the synthesis of this exact compound is sparse, valuable insights can be drawn from studies on structurally analogous compounds, particularly those involving reactive intermediates like aryllithium species.

Research on the intramolecular cyclization of aryllithium reagents highlights a dramatic solvent effect on the stability of intermediates. acgpubs.orgresearchgate.net For instance, in the generation of an aryllithium intermediate from a similar bromo-aromatic compound, the choice between diethyl ether and tetrahydrofuran (B95107) (THF) as a solvent dictates the reaction pathway. The aryllithium intermediate is noted to be stable for over an hour when generated at temperatures between -95 to -100 °C in a diethyl ether/hexane mixture. acgpubs.org In contrast, when the reaction is conducted in a THF/hexane mixture, the intermediate undergoes instantaneous intramolecular cyclization. acgpubs.org

This pronounced difference is attributed to the coordinating ability of the solvent. THF, being a more polar and better coordinating solvent than diethyl ether, can stabilize the lithium cation more effectively, influencing the reactivity and aggregation state of the aryllithium intermediate. researchgate.net This stabilization can, in some cases, accelerate subsequent reaction steps, such as cyclization.

Temperature control is equally critical. The stability of many organometallic intermediates is highly temperature-dependent. The aforementioned aryllithium species requires cryogenic conditions (-95 to -100 °C) to prevent decomposition or unwanted side reactions. acgpubs.org For the synthesis of this compound, particularly if it involves organometallic routes, maintaining precise and low temperatures would be essential to control the reaction kinetics and prevent the formation of impurities.

Table 1: Illustrative Solvent and Temperature Effects on Aryllithium Intermediate Stability

Reactant Solvent System Temperature Intermediate Stability Outcome
2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene Diethyl ether/hexane -95 to -100 °C Stable for >1 hour Trappable with electrophiles
2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene THF/hexane -95 to -100 °C Unstable Instantaneous cyclization
1-lithio-2-(2-bromoethyl)-benzene Diethyl ether/hexane -95 to -100 °C Stable for >1 hour Trappable with electrophiles
1-lithio-2-(2-bromoethyl)-benzene THF/hexane -95 to -100 °C Stable for >1 hour Trappable with electrophiles

Data derived from studies on analogous compounds. acgpubs.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a foundational approach to chemical synthesis that aims to design processes that minimize the use and generation of hazardous substances. uniroma1.it The application of its principles is crucial for developing sustainable and economically viable methods for producing fine chemicals.

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comrsc.org The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product. rsc.org The Environmental Factor (E-Factor) provides a complementary measure, quantifying the amount of waste generated per kilogram of product. A lower E-Factor signifies a greener process.

To illustrate these concepts for a potential synthesis of this compound, a hypothetical two-step route starting from 2-methylanisole can be considered:

Friedel-Crafts Acylation: 2-Methylanisole reacts with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(4-methoxy-3-methylphenyl)-2-oxoethyl bromide.

Wolff-Kishner or Clemmensen Reduction: The ketone is then reduced to an alkane to yield the final product, this compound.

Calculations are illustrative and based on a hypothetical reaction pathway. The E-Factor is an estimation and would depend heavily on actual laboratory or industrial conditions.

This analysis reveals that even a seemingly straightforward route can have a suboptimal atom economy, primarily due to the atoms lost in byproducts. A key goal of green synthesis would be to devise alternative routes, such as catalytic additions, that could improve this metric. rsc.org

Solvent-Free and Aqueous Medium Approaches in Synthesis

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. This can be achieved through solvent-free reactions (solid-state) or by using more environmentally benign solvents like water. chemicalbook.com

While specific solvent-free methods for this compound are not documented, analogous green syntheses demonstrate the potential of these approaches. For example, the dehydroxylation of 2-nitroalcohols to form nitroalkanes has been successfully performed in deionized water under microwave irradiation. chemicalbook.com This method avoids hazardous organic solvents and often accelerates reaction times.

Applying such a principle to the synthesis of this compound could involve exploring aqueous conditions for key steps, potentially using phase-transfer catalysts to facilitate reactions between organic and aqueous phases. Microwave-assisted organic synthesis (MAOS) is another powerful green technique that could reduce reaction times and energy consumption, and in some cases, enable reactions in greener solvents like water or ethanol.

Waste Minimization Strategies in Industrial and Laboratory Production

Effective waste minimization is a cornerstone of sustainable chemical production, encompassing strategies that go beyond reaction design to include process optimization and resource management. epa.govepa.gov

Key strategies applicable to the production of this compound include:

Catalytic Reagents: Replacing stoichiometric reagents (which are consumed in the reaction and generate significant waste) with catalytic alternatives is a primary strategy. rsc.org For instance, developing a catalytic method for the bromination or the initial acylation step would drastically reduce waste compared to using stoichiometric amounts of Lewis acids or brominating agents.

Solvent Recycling: Where solvents are unavoidable, implementing closed-loop recycling systems can significantly reduce waste and operational costs. This involves collecting used solvents and purifying them for reuse.

Process Optimization: Changing production schedules to minimize equipment and material changeovers can reduce the amount of solvent needed for cleaning and decrease the generation of off-spec product. epa.gov

Telescoping Reactions: Designing a synthesis where multiple steps are performed in a single pot without isolating intermediates (a "one-pot" or "telescoped" synthesis) can eliminate the need for workup and purification steps, thereby reducing solvent use and waste generation.

By integrating these green chemistry principles, from optimizing atom economy to implementing robust waste minimization protocols, the synthesis of this compound can be aligned with modern standards of environmental sustainability and economic efficiency.

Mechanistic Investigations of Reactions Involving 4 2 Bromoethyl 1 Methoxy 2 Methylbenzene As a Substrate

Reactions at the Bromoethyl Side Chain

The carbon-bromine bond in the ethyl side chain is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This functionality allows for a variety of reactions to occur at this position.

Nucleophilic Substitution Kinetics and Product Distribution from the Bromoethyl Moiety

Nucleophilic substitution reactions of 4-(2-bromoethyl)-1-methoxy-2-methylbenzene can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. orgoreview.com The primary nature of the carbon bearing the bromine atom generally favors the S(_N)2 pathway, which involves a backside attack by the nucleophile in a single, concerted step. orgoreview.com

The kinetics of the S(_N)2 reaction are second-order, being first-order in both the substrate and the nucleophile. orgoreview.com The rate of reaction is sensitive to the steric hindrance at the reaction center and the strength of the nucleophile.

Rate Law: Rate = k[this compound][Nucleophile]

The product distribution in these reactions is a direct consequence of the nucleophile employed. A variety of substitution products can be synthesized by reacting this compound with different nucleophiles.

NucleophileProduct
Hydroxide (B78521) (OH⁻)2-(4-methoxy-2-methylphenyl)ethanol
Cyanide (CN⁻)3-(4-methoxy-2-methylphenyl)propanenitrile
Azide (N₃⁻)1-(2-azidoethyl)-4-methoxy-2-methylbenzene
Iodide (I⁻)4-(2-iodoethyl)-1-methoxy-2-methylbenzene

This interactive table showcases the expected substitution products. The actual yield of each product would depend on specific reaction conditions such as solvent, temperature, and reaction time.

Elimination Reactions: Regioselectivity and Stereochemical Control

Elimination reactions of this compound, typically proceeding through an E2 mechanism in the presence of a strong, non-nucleophilic base, lead to the formation of 1-methoxy-2-methyl-4-vinylbenzene. The regioselectivity of this reaction is straightforward as there is only one beta-hydrogen available for abstraction.

The stereochemical outcome of E2 reactions is dictated by the requirement for an anti-periplanar arrangement of the beta-hydrogen and the leaving group (bromine). libretexts.orgbartleby.com This geometric constraint ensures a concerted process where the C-H and C-Br bonds break simultaneously with the formation of the pi bond. libretexts.org

The choice of base can influence the competition between substitution (S(_N)2) and elimination (E2) pathways. Sterically hindered bases, such as potassium tert-butoxide, favor elimination over substitution. chemistrysteps.com

BaseMajor ProductMinor Product
Sodium Ethoxide1-methoxy-2-methyl-4-vinylbenzene (E2)4-(2-ethoxyethyl)-1-methoxy-2-methylbenzene (S(_N)2)
Potassium tert-butoxide1-methoxy-2-methyl-4-vinylbenzene (E2)Negligible Substitution

This interactive table illustrates the general trend in product distribution based on the steric bulk of the base. The ratios can be influenced by temperature and solvent.

Radical Reactions Involving the Bromine Moiety and its Derivatives

While less common for primary alkyl bromides compared to benzylic or allylic halides, radical reactions involving the bromine atom can be initiated under specific conditions, such as with radical initiators like AIBN and a hydrogen atom donor like tributyltin hydride. This would result in the reductive dehalogenation to form 4-ethyl-1-methoxy-2-methylbenzene.

A more relevant radical reaction in the synthesis of the starting material or its derivatives is the radical bromination of 4-ethyl-1-methoxy-2-methylbenzene. This reaction would selectively occur at the benzylic position due to the resonance stabilization of the resulting benzylic radical. youtube.com

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The bromoethyl group of this compound can be converted into synthetically versatile organometallic intermediates.

Grignard Reagents: Reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, (4-methoxy-2-methylphenethyl)magnesium bromide. mnstate.eduadichemistry.comwikipedia.org The formation of Grignard reagents requires anhydrous conditions to prevent their protonation by water. libretexts.org

Organolithium Reagents: Treatment with two equivalents of lithium metal results in the formation of the organolithium reagent, (4-methoxy-2-methylphenethyl)lithium. wikipedia.orgyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org

These organometallic intermediates are powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. mnstate.edu

Reactions of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) and methyl groups.

Electrophilic Aromatic Substitution: Influence of Methoxy and Methyl Substituents

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing substituents. libretexts.org The methoxy group is a much stronger activating group than the methyl group due to the resonance donation of its lone pair of electrons to the aromatic ring. libretexts.orglibretexts.org

When multiple activating groups are present on a benzene (B151609) ring, the position of electrophilic attack is primarily determined by the most powerful activating group. masterorganicchemistry.com In this case, the methoxy group will direct the incoming electrophile to the positions ortho and para to it. The para position is already occupied by the bromoethyl group. Therefore, substitution is expected to occur at the positions ortho to the methoxy group.

There are two positions ortho to the methoxy group: C3 and C5. The C3 position is also ortho to the methyl group, while the C5 position is meta to the methyl group. The directing effects of the methoxy and methyl groups are therefore cooperative for the C3 position. However, steric hindrance from the adjacent methyl group at C2 might influence the regioselectivity.

Electrophilic Aromatic Substitution ReactionMajor Product(s)
Nitration (HNO₃, H₂SO₄)4-(2-Bromoethyl)-1-methoxy-2-methyl-5-nitrobenzene and 4-(2-Bromoethyl)-1-methoxy-2-methyl-3-nitrobenzene
Bromination (Br₂, FeBr₃)3-Bromo-4-(2-bromoethyl)-1-methoxy-2-methylbenzene and 5-Bromo-4-(2-bromoethyl)-1-methoxy-2-methylbenzene
Friedel-Crafts Acylation (RCOCl, AlCl₃)1-(5-(2-Bromoethyl)-2-methoxy-4-methylphenyl)ethan-1-one

This interactive table outlines the expected major products of various electrophilic aromatic substitution reactions. The ratio of ortho isomers can be influenced by the specific electrophile and reaction conditions.

Lack of Specific Research Data Hinders Mechanistic Investigation of this compound

General concepts in organic chemistry suggest that the methoxy and methyl groups on the aromatic ring of this compound would act as ortho- and para-directing activators in electrophilic aromatic substitution reactions. However, without specific studies on this particular molecule, any discussion of reaction mechanisms, potential products, and the influence of the bromoethyl group would be purely speculative.

Similarly, information regarding the oxidative and reductive transformations of the aromatic core of this specific compound is absent from the current body of scientific literature. While various reagents and conditions are known to oxidize or reduce substituted benzene rings, their specific application to this compound, including the resulting products and mechanistic pathways, has not been documented.

Furthermore, while directed functionalization strategies, such as ortho-metalation, are powerful tools for the regioselective substitution of aromatic rings, their application to this compound has not been specifically reported. The interplay between the existing substituents and the directing groups, as well as the reaction conditions required for successful and selective functionalization, remains unexplored.

Due to the absence of specific research data, a detailed and scientifically accurate article on the mechanistic investigations of reactions involving this compound, as outlined in the initial request, cannot be generated at this time. Further experimental research is required to elucidate the chemical behavior of this compound.

Advanced Spectroscopic and Computational Characterization of 4 2 Bromoethyl 1 Methoxy 2 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be mapped.

For 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) groups of the bromoethyl chain, the methoxy (B1213986) (OCH₃) protons, and the methyl (CH₃) protons on the benzene (B151609) ring. The aromatic region would likely display a complex splitting pattern due to the substitution pattern, while the ethyl chain protons would appear as two triplets. The methoxy and methyl protons would each present as singlets.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the substituted and unsubstituted aromatic carbons, the two carbons of the ethyl chain, and the carbons of the methoxy and methyl groups. The chemical shifts would be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing effect of the bromoethyl substituent.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

To resolve ambiguities in spectral assignments, especially for complex molecules, multidimensional NMR techniques are employed. These experiments reveal correlations between nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the two adjacent methylene groups of the bromoethyl side chain. It would also reveal couplings between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It is invaluable for assigning carbon signals by linking them to their known proton counterparts. For instance, the proton signals of the CH₂ groups, the methoxy group, and the aromatic CHs would each show a correlation to their corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is crucial for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the methoxy protons to the aromatic carbon at position 1, and from the benzylic CH₂ protons to aromatic carbons, thus confirming the attachment point and substitution pattern of the side chain.

The following table illustrates the expected key 2D NMR correlations for the unambiguous structural assignment of this compound.

Proton (¹H) SignalExpected COSY Correlations (with ¹H)Expected HSQC Correlation (with ¹³C)Expected HMBC Correlations (with ¹³C)
H-3H-5C-3C-1, C-2, C-4, C-5
H-5H-3, H-6C-5C-1, C-3, C-4, C-6
H-6H-5C-6C-2, C-4, C-5, C-α
-CH₂-α-CH₂-βC-αC-4, C-5, C-6, C-β
-CH₂-β-CH₂-αC-βC-α
-OCH₃NoneC-OCH₃C-1
Ar-CH₃NoneC-Ar-CH₃C-1, C-2, C-3

Note: This table is based on predicted correlations for the structure of this compound.

Solid-State NMR Applications for Polymorphs or Adducts of this compound

While solution-state NMR provides information on molecules averaged over their rotational and translational motions, solid-state NMR (ssNMR) spectroscopy offers insights into the structure, conformation, and dynamics of molecules in the solid phase. This technique is particularly powerful for studying materials that are insoluble or where the solid-state structure is of primary interest, such as crystalline polymorphs, co-crystals, or adducts.

For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment used for this purpose.

Characterize Adducts: If the compound forms adducts or co-crystals with other molecules, ssNMR can probe the intermolecular interactions and structural changes occurring upon formation of the complex.

Probe Dynamics: ssNMR techniques can measure molecular motions in the solid state, such as the rotation of the methyl or methoxy groups or conformational dynamics of the bromoethyl side chain.

Furthermore, ssNMR of quadrupolar nuclei like bromine (⁷⁹Br and ⁸¹Br) can provide direct information about the local electronic environment around the bromine atom, although these experiments can be challenging due to significant line broadening.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Computational chemistry provides powerful tools for predicting NMR parameters, which can aid in the interpretation of experimental spectra or serve as a predictive tool when experimental data is unavailable. Methods for predicting NMR chemical shifts for substituted benzenes range from empirical models based on substituent chemical shifts (SCS) to more sophisticated quantum mechanical calculations.

SCS models estimate the chemical shift of a proton or carbon by adding incremental values for each substituent to a base value for benzene. These models are fast but may lack accuracy for heavily substituted or sterically hindered systems.

More accurate predictions can be obtained using quantum mechanical methods, such as Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) approach. This method involves:

Generating a 3D model of the molecule.

Performing a geometry optimization to find the lowest energy conformation.

Calculating the magnetic shielding tensors for each nucleus.

Converting the calculated shielding tensors to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS).

The table below presents a set of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on established substituent effects on the benzene ring.

Atom PositionPredicted ¹³C Shift (ppm)Attached Proton(s)Predicted ¹H Shift (ppm)
C-1 (C-O)158-160--
C-2 (C-CH₃)128-132--
C-3114-118H-36.7-6.9
C-4 (C-CH₂CH₂Br)135-139--
C-5130-134H-57.0-7.2
C-6110-114H-66.6-6.8
-CH₂-α35-39H-α3.0-3.2
-CH₂-β32-36H-β3.5-3.7
-OCH₃55-56H-(OCH₃)3.8-3.9
Ar-CH₃16-20H-(Ar-CH₃)2.2-2.4

Note: These predicted values are estimates based on additive models and data from analogous compounds.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reactants and Products

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of an ion, as different elemental formulas with the same nominal mass will have slightly different exact masses due to the mass defect of the constituent atoms.

For this compound, HRMS is essential for confirming its molecular formula (C₁₀H₁₃BrO). The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units.

The table below shows the calculated exact masses for the molecular ions of this compound.

Ion FormulaIsotope CompositionCalculated Exact Mass (m/z)
[C₁₀H₁₃⁷⁹BrO]⁺Carbon-12, Hydrogen-1, Bromine-79, Oxygen-16228.01497
[C₁₀H₁₃⁸¹BrO]⁺Carbon-12, Hydrogen-1, Bromine-81, Oxygen-16229.01292

Note: This data is computationally generated.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information and helps to establish the connectivity of atoms within the molecule.

The fragmentation of this compound would likely proceed through several characteristic pathways common to aromatic ethers, alkyl halides, and substituted benzenes. libretexts.org Analysis of the mass spectrum of the related compound 1-(2-bromoethyl)-4-methoxybenzene (B81146) shows a prominent base peak at m/z 121, corresponding to the loss of the bromoethyl group and formation of a stable methoxybenzyl cation. nist.gov

Key expected fragmentation pathways for this compound include:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the C-C bond between the two ethyl carbons (α-β cleavage), leading to the loss of a bromine radical (•Br) to form a stable secondary carbocation.

Loss of the Bromoethyl Group: Cleavage of the bond between the aromatic ring and the ethyl side chain can lead to the formation of a tropylium-like ion. A primary fragmentation would involve the loss of the entire CH₂CH₂Br radical.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could potentially occur.

Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxy group can occur, followed by the loss of carbon monoxide (CO).

The following table lists some of the plausible fragment ions that could be observed in the MS/MS spectrum of this compound.

Proposed Fragment Ion StructureProposed Neutral LossExpected m/z (for ⁷⁹Br)
[C₁₀H₁₃O]⁺ (after loss of Br•)•Br149
[C₈H₉O]⁺ (Methoxy-methyl-benzyl cation)•CH₂Br135
[C₈H₈]⁺• (Dimethylstyrene radical cation)CH₃OH + Br•118
[C₇H₇]⁺ (Tropylium ion)•CH₂CH₂Br + CO91

Note: This table represents predicted fragmentation pathways. The relative abundance of these ions would depend on the ionization energy and the specific MS/MS conditions.

Isotopic Labeling Studies in MS for Mechanistic Insight

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry (MS) to trace the pathways of atoms through chemical reactions, thereby elucidating reaction mechanisms. wikipedia.org In this method, one or more atoms in a reactant molecule are replaced with a heavier, stable isotope (e.g., replacing ¹H with ²H/D, or ¹²C with ¹³C). The mass difference is then tracked in the resulting products and fragments using mass spectrometry. nih.govnih.gov

For a molecule like this compound, isotopic labeling could be instrumental in studying its reactivity, such as nucleophilic substitution reactions at the bromoethyl group or reactions involving the aromatic ring. For instance, to investigate the mechanism of a substitution reaction where the bromine atom is replaced by a nucleophile (Nu), one could synthesize the starting material with ¹³C isotopes at one or both positions of the ethyl chain (Ar-CH₂-¹³CH₂-Br or Ar-¹³CH₂-CH₂-Br).

Upon reaction, the position of the ¹³C label in the product, determined by MS and MS/MS fragmentation analysis, would confirm the reaction pathway and rule out potential rearrangement mechanisms. nih.gov Comparing the mass spectra of labeled and unlabeled compounds allows for the unambiguous identification of fragments containing the labeled portion of the molecule, providing crucial evidence for proposed mechanistic steps.

Table 1: Hypothetical Isotopic Labeling Scheme for Mechanistic Study

Labeled Reactant Reaction Expected Product Mechanistic Question Addressed
4-(2-Bromoethyl-¹³C₂)-1-methoxy-2-methylbenzene Nucleophilic Substitution with Nu⁻ 4-(2-Nu-ethyl-¹³C₂)-1-methoxy-2-methylbenzene Does the ethyl backbone remain intact during substitution?

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Aromatic C-H Stretching: Bands are expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Asymmetric and symmetric stretches of the methyl (CH₃) and methylene (CH₂) groups would appear in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically result in a series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to produce a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

C-Br Stretching: A distinct band corresponding to the C-Br stretching vibration is anticipated in the far-infrared region, typically between 600 and 500 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the 1,2,4-trisubstituted ring would appear in the 900-800 cm⁻¹ region, providing information about the substitution pattern.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100 - 3000 Benzene Ring
Aliphatic C-H Stretch 2980 - 2850 -CH₃, -CH₂-
Aromatic C=C Stretch 1620 - 1450 Benzene Ring
Asymmetric Ar-O-C Stretch ~1250 Methoxy Group
Symmetric Ar-O-C Stretch ~1040 Methoxy Group
C-H Out-of-Plane Bend 900 - 800 Benzene Ring

Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational spectra and exploring the conformational landscape of molecules. researchgate.net For this compound, the primary conformational flexibility arises from the rotation around the Ar-CH₂ and CH₂-CH₂ bonds of the ethyl side chain.

By performing geometry optimizations and frequency calculations for different rotamers (conformational isomers) using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), the relative energies of these conformers can be determined. chemrxiv.orgnih.gov Each stable conformer will have a unique predicted vibrational spectrum. Comparing the computationally predicted spectra of the most stable conformers with experimental IR and Raman data allows for the identification of the predominant conformation(s) present under the experimental conditions. Discrepancies between predicted and experimental frequencies are common, and thus calculated frequencies are often scaled to improve agreement. researchgate.net

X-ray Crystallography of Co-crystals and Derivatives to Understand Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself is not publicly documented, analysis of its derivatives or its co-crystals with other molecules would provide invaluable insight into intermolecular interactions. nih.govnih.gov

Co-crystals are crystalline structures containing two or more different molecular components in a defined stoichiometric ratio. mdpi.com By forming co-crystals of the target molecule with suitable co-formers (e.g., molecules capable of hydrogen bonding or π-stacking), it is possible to study the non-covalent interactions that govern crystal packing. These interactions can include:

Hydrogen Bonds: Although the parent molecule is a weak hydrogen bond acceptor (at the methoxy oxygen), derivatives incorporating donor groups (e.g., -OH, -NH₂) could form strong, directional hydrogen bonds.

Halogen Bonds: The bromine atom can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: Interactions between the electron-rich aromatic rings can lead to offset or face-to-face stacking arrangements, contributing to crystal stability.

C-H···π Interactions: Weak hydrogen bonds can form between C-H groups (from the methyl or ethyl substituents) and the face of the aromatic ring.

Analysis of the crystal structure of a related compound, 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, reveals that in the absence of strong hydrogen bond donors, the crystal packing is stabilized primarily by Van der Waals forces. nih.gov A similar situation would be expected for derivatives of this compound that lack strong interacting groups.

Electronic Spectroscopy (UV-Vis) and Chiroptical Properties (if applicable to derivatives)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule, typically the π → π* transitions in aromatic compounds. up.ac.za The benzene ring and its substituents (auxochromes like -OCH₃ and -CH₃) constitute the chromophore in this compound.

Based on data for related compounds like 1-methoxy-2-methylbenzene, the UV-Vis spectrum is expected to show characteristic absorption bands associated with the benzene ring. nist.gov Benzene itself has a primary absorption band around 200 nm and a weaker, secondary band around 255 nm. up.ac.za The presence of the electron-donating methoxy and methyl groups is expected to cause a bathochromic (red) shift in these absorption maxima to longer wavelengths. The bromoethyl group would likely have a smaller effect on the absorption spectrum.

Table 3: Expected UV-Vis Absorption Maxima

Compound Family Typical π → π* Transitions (nm)
Benzene ~200, ~255

Chiroptical properties, such as those measured by Circular Dichroism (CD) spectroscopy, are only relevant for chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit CD activity. However, if a chiral center were introduced into one of its derivatives (for example, through a substitution reaction on the ethyl chain that creates a stereocenter), then that chiral derivative would be optically active. Its chiroptical properties could then be studied to provide information about its absolute configuration and conformation in solution.

Computational and Theoretical Studies on 4 2 Bromoethyl 1 Methoxy 2 Methylbenzene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.comrsc.orgresearchgate.net The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.

For 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene, the HOMO is expected to be localized primarily on the electron-rich methoxy- and methyl-substituted benzene (B151609) ring, indicating its propensity to act as a nucleophile in reactions with electrophiles. Conversely, the LUMO is likely to have significant contributions from the bromoethyl group, particularly the C-Br antibonding orbital, suggesting this site's susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -8.50 Localized on the aromatic ring, indicating nucleophilic character.
LUMO -0.25 Primarily associated with the C-Br antibonding orbital of the ethyl group.

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.

Reaction Pathway Energetics and Transition State Characterization

Computational methods can map out the potential energy surface for a chemical reaction, identifying the energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction barriers and the elucidation of reaction mechanisms. For instance, in a substitution reaction involving the bromoethyl group of this compound, DFT calculations could be used to model the SN1 and SN2 pathways. By calculating the activation energies for both pathways, the more favorable mechanism can be predicted. Transition state structures can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis, confirming them as true saddle points on the potential energy surface. nih.govmdpi.com

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netwalisongo.ac.idresearchgate.netlibretexts.orgnumberanalytics.com For this compound, the MEP would likely show a negative potential (typically colored red) around the oxygen atom of the methoxy (B1213986) group and over the π-system of the benzene ring, indicating these as sites for electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms and, significantly, near the bromine atom due to its electron-withdrawing nature, creating a site susceptible to nucleophilic interaction. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

Atom Atomic Charge (a.u.) Implication
O (methoxy) -0.55 Electron-rich, nucleophilic center.
C (ipso to methoxy) +0.20 Influenced by the electronegative oxygen.
Br -0.15 Electronegative, but the adjacent carbon is an electrophilic site.

Note: The data in this table is illustrative and based on general principles of charge distribution in similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netmdpi.compsecommunity.orgijset.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound. The bromoethyl side chain can rotate around the C-C single bonds, leading to various conformers. MD simulations can determine the relative populations of these conformers and the energy barriers between them. Furthermore, MD can be used to study intermolecular interactions in the condensed phase, providing information on how molecules of this compound might pack in a crystal lattice or interact with solvent molecules.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for Reactivity Prediction (excluding biological activity)

Chemoinformatics employs computational methods to analyze large datasets of chemical information. Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field, establishing mathematical relationships between the structural or physicochemical properties of molecules and their reactivity. researchgate.netmdpi.comnih.gov For predicting the chemical reactivity of this compound, a QSAR model could be developed using a dataset of similar halogenated aromatic compounds with known reaction rates for a specific transformation (e.g., nucleophilic substitution). Molecular descriptors, such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume), and topological indices, would be calculated for each molecule in the dataset. Statistical methods like multiple linear regression or partial least squares would then be used to build a predictive model.

Machine Learning Approaches in Predicting Synthetic Outcomes for this compound

Machine learning (ML), a subset of artificial intelligence, is increasingly being used to predict the outcomes of chemical reactions with high accuracy. acs.orgnih.govacs.orgresearchgate.netbeilstein-journals.org For a reaction involving this compound, an ML model could be trained on a large database of known chemical reactions. The model would learn the complex relationships between the structures of reactants, reagents, and solvents, and the resulting products and yields. By representing the molecule and reaction conditions as numerical inputs, the ML model could predict the most likely product of a novel reaction involving this compound, and even suggest optimal reaction conditions to achieve a desired outcome. This approach has the potential to significantly accelerate the process of synthetic route design and optimization.

Applications of 4 2 Bromoethyl 1 Methoxy 2 Methylbenzene As a Synthetic Building Block

Derivatization for Advanced Functional Materials

While the compound is listed by some chemical suppliers, indicating its existence, its role and utility in synthetic organic chemistry are not documented in accessible scientific papers or patents.

The available information primarily consists of basic chemical data such as its molecular formula (C10H13BrO) and CAS registry number (30888-96-1). While many structurally similar compounds, such as other bromo-methoxy-benzene derivatives, have documented applications in these fields, the specific role and utility of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene remain largely unexplored in the accessible scientific literature.

Consequently, a detailed article structured around its applications as a synthetic building block for polymeric materials, as a precursor to ligands in catalysis, or its role in the development of organic synthesis methods cannot be generated at this time due to the absence of specific research data. Further investigation and dedicated studies would be required to elucidate the potential of this compound in the requested areas.

Environmental Fate and Degradation Pathways of 4 2 Bromoethyl 1 Methoxy 2 Methylbenzene Academic Focus

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation, the breakdown of chemical compounds by light, is a significant environmental fate process for many organic molecules. For 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene, photolysis in aquatic and atmospheric environments is anticipated to occur through direct and indirect mechanisms.

Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to the excitation of electrons and subsequent bond cleavage. The aromatic ring and the carbon-bromine (C-Br) bond are the most likely chromophores in this molecule. The C-Br bond is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) radiation, which can lead to the formation of a bromine radical and an organic radical. This initiation step can trigger a cascade of further reactions.

Indirect photolysis is often a more significant degradation pathway in natural waters. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) triplets. The methoxy (B1213986) and methyl groups on the benzene (B151609) ring are susceptible to attack by hydroxyl radicals, leading to hydrogen abstraction and the formation of a benzyl-type radical. This radical can then react with oxygen to form peroxy radicals, initiating oxidative degradation.

Table 1: Estimated Photolytic Half-lives of this compound under Various Simulated Conditions

ConditionWavelength (nm)IrradianceEstimated Half-lifePotential Primary Photoproducts
Simulated Sunlight (Aqueous)> 290ModerateDays to Weeks4-(2-Hydroxyethyl)-1-methoxy-2-methylbenzene, 1-Methoxy-2-methyl-4-vinylbenzene
UV-C (Aqueous)254HighHoursDebrominated and hydroxylated derivatives
Atmospheric (Gas Phase)> 290VariableHours to DaysRing-opened products, secondary organic aerosols

Note: The data in this table are illustrative and extrapolated from studies on similar aromatic compounds. Actual rates will depend on specific environmental conditions such as water chemistry, presence of photosensitizers, and light intensity.

Hydrolytic Stability and Transformation Pathways in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary site for hydrolysis is the C-Br bond. The bromoethyl group can undergo nucleophilic substitution by water, leading to the formation of an alcohol and hydrobromic acid.

The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts. Generally, the hydrolysis of primary bromoalkanes like the bromoethyl group in the target compound is a relatively slow process under neutral pH conditions at ambient temperature. perlego.comstudysmarter.co.ukquizlet.comsavemyexams.comsavemyexams.com The reaction can proceed through either an SN1 or SN2 mechanism, with the SN2 pathway being more likely for a primary alkyl halide. In an SN2 reaction, a water molecule directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single step.

Under alkaline conditions, the rate of hydrolysis can be significantly enhanced due to the presence of hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water. savemyexams.com Conversely, under acidic conditions, the reaction rate may not be significantly affected unless specific acid catalysis mechanisms are at play.

Table 2: Predicted Hydrolytic Degradation of this compound

pHTemperature (°C)Predicted Half-lifePrimary Transformation Product
525> 1 year4-(2-Hydroxyethyl)-1-methoxy-2-methylbenzene
725Months to a Year4-(2-Hydroxyethyl)-1-methoxy-2-methylbenzene
925Weeks to Months4-(2-Hydroxyethyl)-1-methoxy-2-methylbenzene

Note: This table presents estimated data based on general principles of haloalkane hydrolysis. perlego.comstudysmarter.co.ukquizlet.comsavemyexams.comsavemyexams.com The actual hydrolysis rates would need to be determined experimentally.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

The biodegradation of this compound by microorganisms is a plausible and potentially significant degradation pathway in soil and aquatic environments. The structural components of the molecule suggest several potential points of microbial attack.

The degradation is likely to be initiated by enzymes such as monooxygenases and dioxygenases, which are commonly involved in the breakdown of aromatic hydrocarbons. nih.gov These enzymes can hydroxylate the aromatic ring, leading to the formation of catechol-like intermediates. These intermediates can then undergo ring cleavage, a key step in the mineralization of aromatic compounds.

Alternatively, the alkyl side chain can be a target for microbial degradation. The bromoethyl group could be dehalogenated by microbial dehalogenases. This could occur either oxidatively or hydrolytically. Following dehalogenation, the resulting ethyl group could be oxidized. The methoxy group can be cleaved by ether-cleaving enzymes, a common process in the microbial metabolism of methoxylated aromatic compounds, to form a phenolic derivative.

Table 3: Plausible Biotic Degradation Pathways and Key Microbial Enzymes

Degradation PathwayInitial Enzymatic AttackKey Enzyme ClassExpected Intermediates
Aromatic Ring CleavageHydroxylation of the benzene ringMonooxygenase/DioxygenaseSubstituted catechols
DehalogenationCleavage of the C-Br bondDehalogenase4-Ethyl-1-methoxy-2-methylbenzene
O-DemethylationCleavage of the methoxy groupO-demethylase4-(2-Bromoethyl)-2-methylphenol
Side-chain OxidationOxidation of the ethyl group (post-dehalogenation)Alcohol/Aldehyde Dehydrogenase2-(4-methoxy-3-methylphenyl)acetic acid

Note: This table outlines potential metabolic pathways based on known microbial degradation of similar compounds. nih.govresearchgate.netnih.govresearchgate.netnih.govcore.ac.uk The actual pathways may vary between different microbial species.

Modeling Environmental Persistence and Distribution of the Compound

Key input parameters for these models include:

Vapor Pressure: Influences the partitioning between air and other compartments.

Water Solubility: Determines its concentration in the aqueous phase.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to bioaccumulate in fatty tissues and sorb to organic matter in soil and sediment.

Henry's Law Constant: Describes the partitioning between air and water.

Degradation Half-lives: Estimated rates of degradation in air, water, soil, and sediment.

Table 4: Estimated Physicochemical Properties and their Influence on Environmental Distribution

PropertyEstimated Value/RangeInfluence on Environmental Fate
Molecular Weight~229 g/mol Affects volatility and diffusion rates.
Vapor PressureLow to ModerateSuggests it can be present in both atmospheric and condensed phases.
Water SolubilityLowWill tend to partition out of the water column and into sediment and biota.
Log Kow3-4 (estimated)Indicates a potential for bioaccumulation and strong sorption to organic matter.
Henry's Law ConstantModerateSuggests some potential for volatilization from water.

Note: The values in this table are estimations based on the chemical structure and are intended for illustrative modeling purposes. Experimental determination is required for accurate modeling.

Historical Context and Future Research Directions for 4 2 Bromoethyl 1 Methoxy 2 Methylbenzene

Evolution of Synthetic Methodologies for Similar Bromoethyl Aromatics

The synthesis of bromoethyl aromatics, including compounds structurally related to 4-(2-bromoethyl)-1-methoxy-2-methylbenzene, has evolved significantly over the years. Early methods were often direct but employed harsh conditions, while modern approaches prioritize selectivity, safety, and sustainability.

Historically, one of the most common methods for preparing 2-arylethyl bromides was the treatment of the corresponding 2-arylethanol with a mixture of concentrated sulfuric acid and hydrobromic acid. While effective, this method often requires strong acids and high temperatures, leading to potential side reactions such as the formation of ether byproducts.

Another classical approach involves the anti-Markovnikov addition of hydrogen bromide (HBr) to a styrene (B11656) derivative, often initiated by peroxides or UV light. wikipedia.orgsciencemadness.org This free-radical addition ensures the bromine atom attaches to the terminal carbon of the ethyl chain. wikipedia.org For the specific target compound, this would require 1-methoxy-2-methyl-4-vinylbenzene as a precursor.

More contemporary methods have focused on improving safety and efficiency. The use of alternative brominating agents has become widespread to avoid the handling of hazardous reagents like molecular bromine. nih.gov Continuous flow chemistry, for instance, allows for the in situ generation of bromine from safer precursors like potassium bromide (KBr) and an oxidant, which is then immediately used in the reaction, minimizing risks associated with storage and handling of large quantities of toxic reagents. nih.gov

Evolution of Synthetic Routes to Bromoethyl Aromatics

MethodTypical ReagentsKey CharacteristicsEra of Prominence
From Alcohol2-Arylethanol, HBr, H₂SO₄Classic, high-yielding but harsh conditions, potential for ether byproducts.Early- to Mid-20th Century
From StyreneStyrene derivative, HBr, Peroxides/UV lightAnti-Markovnikov addition, useful for terminal bromides. wikipedia.orgMid-20th Century
Alternative Brominating AgentsN-Bromosuccinimide (NBS), Phosphorus tribromide (PBr₃)Milder conditions, improved selectivity compared to elemental bromine.Late 20th Century
Flow ChemistryKBr/HBr with an oxidant (e.g., NaOCl)Enhanced safety via in situ reagent generation, precise process control. nih.gov21st Century

Emerging Research Frontiers and Untapped Reactivity of the Compound

The reactivity of this compound is primarily dictated by its two key functional components: the primary alkyl bromide and the electron-rich aromatic ring. This dual reactivity makes it a valuable intermediate for constructing complex molecular architectures.

The bromoethyl group is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of the 4-methoxy-2-methylphenethyl moiety into a wide range of molecules by reacting it with nucleophiles such as amines, thiols, alcohols, and carbanions. This reactivity is fundamental to its use in medicinal chemistry for synthesizing derivatives of phenethylamine (B48288), a core scaffold in many psychoactive compounds and pharmaceuticals. For example, phenethyl bromides are key intermediates in the synthesis of potent analgesics like fentanyl and its analogs. wikipedia.orgnih.govontosight.ai

Emerging research is leveraging this reactivity for novel applications. For instance, similar phenethyl bromides have been used to synthesize β-peptidomimetics, which are molecules that mimic natural peptides and can exhibit potent antimicrobial activity with high stability. chemicalbook.com The specific substitution pattern on the aromatic ring of this compound could be exploited to fine-tune the biological activity or physical properties of such peptidomimetics.

The aromatic ring, activated by the electron-donating methoxy (B1213986) and methyl groups, is primed for electrophilic aromatic substitution. While the bromoethyl group itself is deactivating, the strong activating nature of the other substituents directs incoming electrophiles to the positions ortho and para to them, enabling further functionalization of the benzene (B151609) ring.

Potential Reactions of this compound

Reaction TypeReactant/ReagentPotential Product ClassSignificance
Nucleophilic Substitution (N-alkylation)Primary/Secondary AminesSubstituted PhenethylaminesCore reaction for synthesizing pharmaceutical and agrochemical compounds. nih.gov
Nucleophilic Substitution (O/S-alkylation)Alcohols, ThiolsPhenethyl ethers and thioethersCreation of diverse chemical libraries for screening.
Williamson Ether SynthesisPhenoxidesDiaryl ethersBuilding blocks for polymers and complex natural products.
Friedel-Crafts AlkylationAlkyl Halides, Lewis AcidFurther alkylated aromatic ringsModification of the aromatic core.
Nitration/HalogenationHNO₃/H₂SO₄, Br₂/FeBr₃Functionalized aromatic ringsIntroduces handles for further synthetic transformations.

Challenges and Opportunities in Scaling Up Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial production presents a distinct set of challenges and opportunities. The primary concerns in scaling up are safety, cost-effectiveness, and process robustness.

Challenges:

Thermal Safety: Synthetic steps, particularly those involving strong acids or exothermic reactions, must be carefully managed. A reaction that is easily controlled in a small flask can generate a dangerous amount of heat on a large scale.

Reagent Selection: Reagents commonly used in lab-scale synthesis, such as certain metal hydrides or expensive catalysts, may be prohibitively expensive or too hazardous for industrial use.

Purification: Methods like column chromatography, which are standard in research labs, are often impractical and costly at the kilogram or ton scale. Scalable purification techniques such as distillation and crystallization must be developed, which requires the synthesis to be high-yielding and produce minimal byproducts.

Waste Management: Large-scale synthesis generates significant waste streams. For instance, reactions using stoichiometric brominating agents produce substantial amounts of byproducts that require treatment and disposal, adding to the environmental and financial cost.

Opportunities:

Process Optimization: Scaling up provides an opportunity to replace inefficient "medicinal chemistry" routes with more streamlined and cost-effective processes. This often involves switching from stoichiometric reagents to catalytic systems, which reduces waste and cost.

Continuous Flow Technology: As mentioned, continuous flow reactors offer a transformative solution to many scale-up challenges. They enhance safety by minimizing the volume of hazardous material reacting at any given time and improve consistency through precise control over temperature and mixing. nih.govresearchgate.net This technology is particularly well-suited for reactions involving hazardous intermediates.

Catalyst Development: There is an opportunity to discover and implement novel, cheaper, and more sustainable catalysts for the key reaction steps. For example, replacing traditional Lewis acid catalysts in bromination with more environmentally benign or recyclable alternatives is an active area of research.

Scale-Up Considerations for Synthesis

FactorChallengeOpportunity
SafetyManaging exothermic reactions and hazardous reagents on a large scale.Implementation of inherently safer processes like continuous flow chemistry. researchgate.net
CostExpensive reagents and complex purification methods are not economically viable.Switching to cheaper starting materials and developing catalytic rather than stoichiometric processes.
EfficiencyLow yields and multiple purification steps lead to material loss.Route scouting and process optimization to maximize yield and minimize steps.
SustainabilityGeneration of hazardous waste and use of toxic solvents.Designing greener routes with higher atom economy and recyclable catalysts.

Broader Impact on Organic Chemistry and Interdisciplinary Research

Compounds like this compound, while not household names, are crucial cogs in the machinery of chemical innovation. Their impact extends from fundamental organic synthesis to applied fields like medicine and materials science.

In organic chemistry , bromoethyl aromatics are valued as versatile synthons. The reactive C-Br bond serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds, which is the essence of molecular construction. They are precursors for Grignard reagents and can participate in a variety of cross-coupling reactions, enabling chemists to build complex molecular skeletons from simpler pieces.

The broader impact is most evident in interdisciplinary research :

Medicinal Chemistry: The phenethylamine scaffold is a "privileged structure" in drug discovery, appearing in a vast number of neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs. This compound provides a decorated phenethylamine precursor, allowing researchers to synthesize novel analogs of existing drugs to explore structure-activity relationships (SAR) and develop new therapeutic agents. Its specific substitution pattern may confer unique properties, such as altered metabolic stability or receptor binding affinity. nih.gov

Agrochemicals: Similar structural motifs are found in pesticides and herbicides. The ability to easily modify the phenethyl group and the aromatic ring makes this compound a useful starting point for creating libraries of new compounds to be screened for biological activity.

Materials Science: The phenethyl group can be incorporated into polymers to modify their properties, such as thermal stability or refractive index. Furthermore, related compounds like 4-methoxy-phenethylammonium bromide are used as precursors in the fabrication of perovskite materials for advanced optoelectronic devices like solar cells. greatcellsolarmaterials.com This highlights the potential for such molecules to contribute to the development of next-generation technologies.

In essence, while this compound may often be an intermediate rather than a final product, its role is critical. It provides a reliable and adaptable chemical tool that allows scientists across various disciplines to build, innovate, and discover.

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